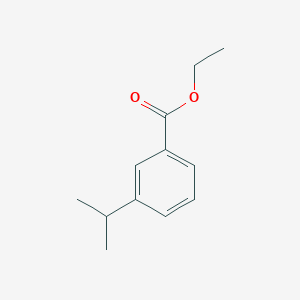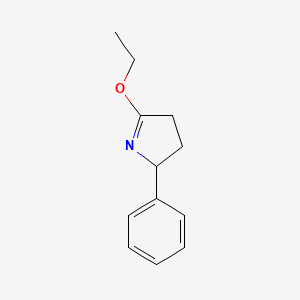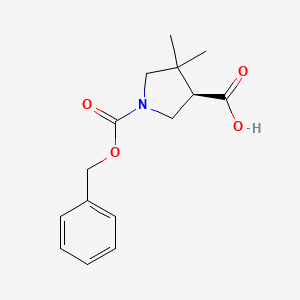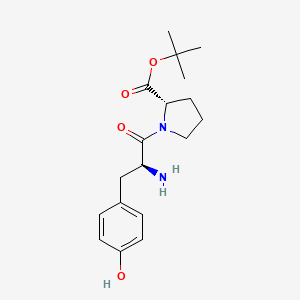
3-Isopropylbenzoic acid ethyl ester, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylbenzoic acid is a compound with the molecular formula C10H12O2 . It is derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . In the case of 3-Isopropylbenzoic acid ethyl ester, the hydrogen is replaced by an ethyl group. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .
Molecular Structure Analysis
The molecular structure of 3-Isopropylbenzoic acid consists of a benzene ring with a carboxyl group (-COOH) and an isopropyl group attached to it . When the hydrogen in the carboxyl group is replaced by an ethyl group, it forms the ester, 3-Isopropylbenzoic acid ethyl ester.
Chemical Reactions Analysis
Esters, including 3-Isopropylbenzoic acid ethyl ester, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water to produce alcohols and organic or inorganic acids . The reaction is reversible and does not go to completion .
Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .
Wirkmechanismus
3-Isopropylbenzoic acid ethyl ester, 97% is an organic compound which is used as a reagent in organic synthesis and is also a key intermediate in the production of various pharmaceuticals, agrochemicals, and other compounds. The mechanism of action of 3-Isopropylbenzoic acid ethyl ester, 97% is not fully understood. However, it is believed that 3-Isopropylbenzoic acid ethyl ester, 97% acts as a proton donor or acceptor in organic reactions and can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
3-Isopropylbenzoic acid ethyl ester, 97% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-Isopropylbenzoic acid ethyl ester, 97% can modulate the activity of enzymes involved in the biosynthesis of certain compounds. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 3-Isopropylbenzoic acid ethyl ester, 97% has been shown to have anti-inflammatory, anti-allergic, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Isopropylbenzoic acid ethyl ester, 97% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 3-Isopropylbenzoic acid ethyl ester, 97% is relatively non-toxic and has low environmental impact. However, 3-Isopropylbenzoic acid ethyl ester, 97% can be toxic if exposed to high concentrations and should be handled with care.
Zukünftige Richtungen
The future directions for 3-Isopropylbenzoic acid ethyl ester, 97% are numerous and varied. Further research is needed to explore its potential applications in drug delivery systems, as a stabilizer in pharmaceutical formulations, and as a component of drug delivery systems. In addition, further research is needed to investigate its potential effects on biochemical and physiological processes. Furthermore, 3-Isopropylbenzoic acid ethyl ester, 97% could be used in the development of new polyurethane foam, plastics, and other materials. Finally, further research is needed to explore its potential applications in agriculture, such as in the production of agrochemicals.
Synthesemethoden
3-Isopropylbenzoic acid ethyl ester, 97% can be synthesized from 3-isopropylbenzoic acid and ethyl bromide. The reaction is carried out in a two-phase system with aqueous sodium hydroxide as the base and ethyl acetate as the solvent. The reaction is carried out at a temperature of 90°C for 2-3 hours. The product is then isolated by vacuum distillation and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Isopropylbenzoic acid ethyl ester, 97% has been studied for its potential applications in various fields. It has been used as a reagent in organic synthesis and has been used in the production of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polyurethane foam, plastics, and other materials. In addition, 3-Isopropylbenzoic acid ethyl ester, 97% has been studied for its potential applications in drug delivery systems, as a stabilizer in pharmaceutical formulations, and as a component of drug delivery systems.
Eigenschaften
IUPAC Name |
ethyl 3-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYGOAYHWKJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)



![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)


![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)
